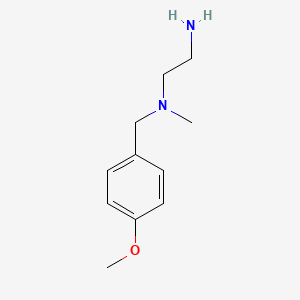

N*1*-(4-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine

CAS No.: 933737-03-2

Cat. No.: VC7854000

Molecular Formula: C11H18N2O

Molecular Weight: 194.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933737-03-2 |

|---|---|

| Molecular Formula | C11H18N2O |

| Molecular Weight | 194.27 |

| IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N'-methylethane-1,2-diamine |

| Standard InChI | InChI=1S/C11H18N2O/c1-13(8-7-12)9-10-3-5-11(14-2)6-4-10/h3-6H,7-9,12H2,1-2H3 |

| Standard InChI Key | PSUOGTOBVPQWMK-UHFFFAOYSA-N |

| SMILES | CN(CCN)CC1=CC=C(C=C1)OC |

| Canonical SMILES | CN(CCN)CC1=CC=C(C=C1)OC |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is N-[(4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine , reflecting its substitution pattern. The ethane-1,2-diamine backbone features a primary amine at position 1, substituted with a 4-methoxybenzyl group and a methyl group, while the secondary amine at position 2 is dimethylated. The SMILES notation clarifies the connectivity: a dimethylamino group () is linked to a two-carbon chain, terminating in a secondary amine bonded to a 4-methoxybenzyl moiety .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 208.30 g/mol | |

| CAS Number | 65875-39-0 | |

| SMILES | CN(C)CCNCC1=CC=C(C=C1)OC | |

| InChI Key | QJYMFFDAQJBYQH-UHFFFAOYSA-N |

The 4-methoxybenzyl group introduces aromaticity and electron-donating properties, while the dimethylamino group enhances solubility in polar solvents .

Synthesis and Reactivity

The synthesis of N¹-(4-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine typically involves Mannich-type reactions or reductive amination. A method analogous to the preparation of cyclic aminomethylammonium salts can be adapted:

-

Condensation: Reacting paraformaldehyde with N¹,N¹-dimethylethane-1,2-diamine in the presence of an acid catalyst (e.g., TsOH·HO) forms an intermediate iminium ion.

-

Nucleophilic Addition: The 4-methoxybenzylamine derivative attacks the iminium ion, yielding the target compound after workup .

This route, conducted in ethanol under reflux , offers moderate yields and scalability. Alternative approaches include alkylation of ethylenediamine derivatives with 4-methoxybenzyl chloride followed by methylation.

The compound’s reactivity is dominated by its dual amine functionality:

-

Primary Amine: Participates in acylation and Schiff base formation.

-

Secondary Amine: Undergoes alkylation or serves as a ligand in coordination chemistry.

Analytical Characterization

Advanced techniques confirm the compound’s identity and purity:

Nuclear Magnetic Resonance (NMR)

-

NMR: Peaks at δ 7.15–7.30 ppm (aromatic protons), δ 3.80 ppm (methoxy group), and δ 2.20–2.50 ppm (dimethylamino protons) .

-

NMR: Signals at δ 55.2 ppm (OCH), δ 159.1 ppm (aromatic C-O), and δ 45.3 ppm (N-CH) .

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume